

# Solubility and physical properties of 4-Di-p-tolylamino-benzaldehyde

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## Compound of Interest

Compound Name: 4-Di-p-tolylamino-benzaldehyde

Cat. No.: B1581233

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An In-Depth Technical Guide to the Solubility and Physical Properties of **4-Di-p-tolylamino-benzaldehyde**

## Introduction

**4-Di-p-tolylamino-benzaldehyde**, also known as 4-[Bis(4-methylphenyl)amino]benzaldehyde, is a tertiary amine and an aromatic aldehyde derivative.[1][2][3] With the chemical formula  $C_{21}H_{19}NO$ , this compound is a significant building block in materials science and organic synthesis, particularly in the development of dyes, molecular sensors, and organic electronic materials.[3][4] Its utility stems from the unique electronic properties conferred by the electron-donating di-p-tolylamino group and the electron-withdrawing benzaldehyde moiety. A thorough understanding of its physical properties and solubility is paramount for its effective application in research and development, enabling professionals to select appropriate solvent systems, design purification protocols, and predict its behavior in various chemical environments.

This guide provides a comprehensive overview of the core physical characteristics and solubility profile of **4-Di-p-tolylamino-benzaldehyde**, grounded in established experimental protocols and theoretical principles.

## Core Physical and Chemical Properties

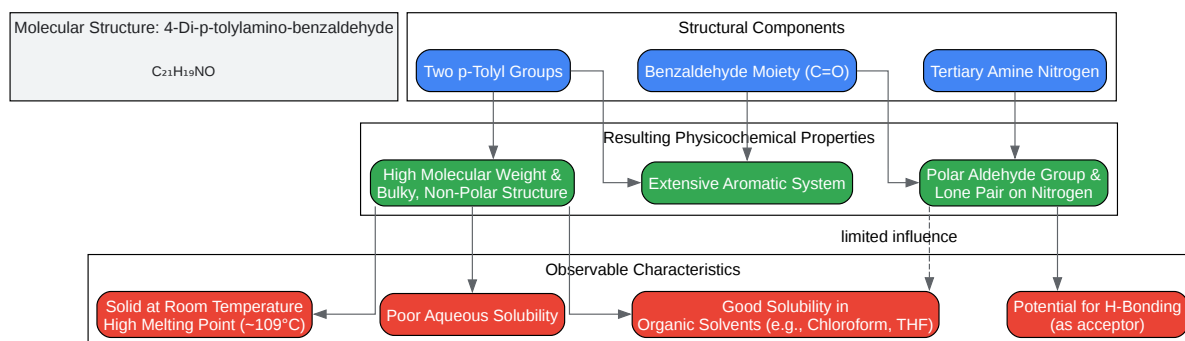
The intrinsic physical properties of a compound are dictated by its molecular structure. **4-Di-p-tolylamino-benzaldehyde** is a relatively large, non-planar molecule, which results in strong intermolecular van der Waals forces. This leads to its solid state at ambient temperature and a

moderately high melting point. The properties listed below are critical for handling, storage, and reaction setup.

Property	Value	Source(s)
IUPAC Name	4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	42906-19-4	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>21</sub> H <sub>19</sub> NO	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	301.39 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Light yellow to amber to dark green powder or crystal	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	107.0 to 111.0 °C (Range); typically cited as 109 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	470.5 ± 45.0 °C (Predicted)	<a href="#">[7]</a>
Density	1.138 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>

## Molecular Structure and its Influence on Properties

The physicochemical characteristics of **4-Di-p-tolylamino-benzaldehyde** are a direct consequence of its molecular architecture. The diagram below illustrates the relationship between its structural components and its key properties.



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Caption: Influence of molecular structure on physical properties.

## Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[8] The large, non-polar surface area from the three aromatic rings in **4-Di-p-tolylamino-benzaldehyde** dominates its solubility characteristics. While the aldehyde group introduces some polarity, it is insufficient to render the molecule soluble in highly polar solvents like water.

Based on its structure and data from analogous compounds like 4-(dimethylamino)benzaldehyde, a qualitative solubility profile can be established.[9]

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Insoluble to Very Slightly Soluble	The large hydrophobic (non-polar) structure of the di-p-tolylamino and phenyl groups outweighs the polarity of the aldehyde group. Hydrogen bonding with the solvent is minimal.
Polar Aprotic	Acetone, Acetonitrile (hot), Tetrahydrofuran (THF)	Sparingly Soluble to Soluble	These solvents have sufficient polarity to interact with the aldehyde group, and their organic nature helps solvate the non-polar parts of the molecule. Solubility is noted to be good in hot acetonitrile.[2][7]
Non-Polar	Hexane, Toluene	Sparingly Soluble to Soluble	While the molecule has a polar group, the overall character is largely non-polar and aromatic, favoring interaction with non-polar and aromatic solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble to Very Soluble	These solvents are effective at dissolving moderately polar organic compounds with large non-polar components.

## Experimental Protocols

To ensure reproducibility and accuracy, standardized procedures must be followed. The following sections detail the methodologies for determining the melting point and solubility of **4-Di-p-tolylamino-benzaldehyde**.

### Protocol 1: Melting Point Determination via Capillary Method

This protocol adheres to the standard capillary method, widely recognized for its accuracy in determining the melting range of a crystalline solid.<sup>[10][11][12]</sup> A sharp melting range (typically  $<1^{\circ}\text{C}$ ) is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities.<sup>[13]</sup>

**Objective:** To accurately determine the melting range of a solid sample.

**Methodology:**

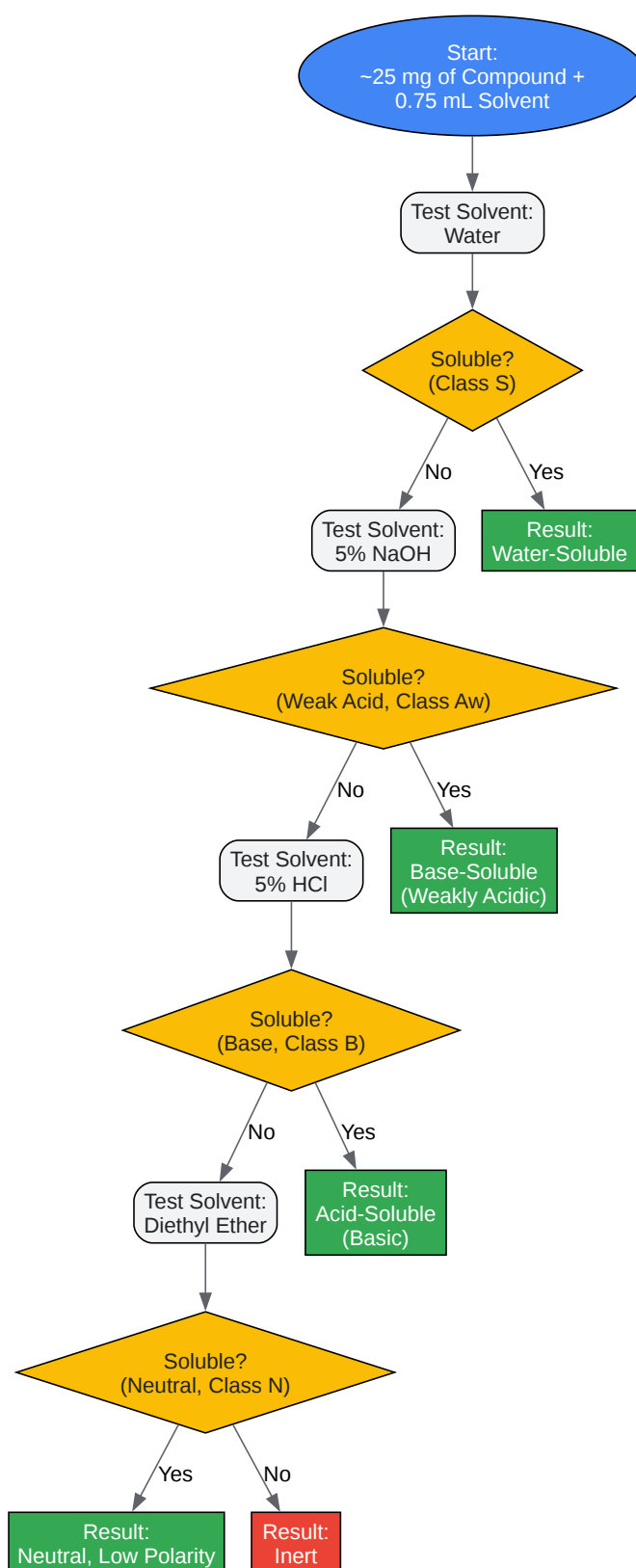
- **Sample Preparation:**
  - Ensure the sample is completely dry, as moisture can depress the melting point.
  - Place a small amount of the crystalline sample onto a clean, dry watch glass.
  - Crush the sample into a fine powder using a spatula.<sup>[10]</sup>
  - Gently press the open end of a glass capillary tube into the powder until a small amount of sample enters the tube.
  - Tap the sealed end of the capillary tube on a hard surface to pack the powder tightly into the bottom. A sample height of 2-3 mm is ideal.<sup>[10]</sup>
- **Apparatus Setup (e.g., Mel-Temp):**
  - Insert the packed capillary tube into the sample holder of the melting point apparatus.
  - Ensure a clear view of the sample through the magnifying lens.

- Approximate Melting Point Determination:
  - Set the apparatus to heat rapidly to get a preliminary, approximate melting point.[\[13\]](#) This saves time and establishes the temperature range for the precise measurement.
  - Record the temperature at which the sample is observed to melt.
  - Allow the apparatus to cool to at least 20°C below this approximate temperature.
- Accurate Melting Point Determination:
  - Insert a new capillary with a fresh sample.
  - Set the heating rate to a slow and steady 1-2°C per minute once the temperature is within 10-15°C of the approximate melting point.[\[10\]](#) A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
  - Record the temperature at which the entire sample has turned into a clear liquid ( $T_2$ ).
  - The melting range is reported as  $T_1 - T_2$ .
  - Perform the measurement in duplicate to ensure consistency.

## Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic workflow to determine the solubility of **4-Di-p-tolylamino-benzaldehyde** in various solvents, including an acid-base classification to identify functional group characteristics.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To classify the compound's solubility in water, organic solvents, and aqueous acidic/basic solutions.



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Caption: Workflow for qualitative solubility classification.

### Methodology:

- General Procedure:
  - Place approximately 25 mg of the compound into a small test tube.
  - Add 0.75 mL of the selected solvent in portions.
  - After each addition, shake the test tube vigorously for at least 60 seconds.[\[8\]](#)
  - Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains undissolved.[\[8\]](#)
- Solubility Classification:
  - Step 1 (Water): Test for solubility in water. Given its structure, **4-Di-p-tolylamino-benzaldehyde** is expected to be insoluble.
  - Step 2 (Aqueous Base): If insoluble in water, test for solubility in 5% aqueous NaOH. Solubility would indicate an acidic functional group. This compound is not expected to be soluble.
  - Step 3 (Aqueous Acid): If insoluble in NaOH, test for solubility in 5% aqueous HCl. The lone pair of electrons on the tertiary amine nitrogen can be protonated by the acid, forming a water-soluble ammonium salt. Therefore, solubility is expected in 5% HCl, classifying the compound as a base (Class B).
  - Step 4 (Organic Solvents): Separately, test for solubility in organic solvents such as THF, DCM, and hot acetonitrile to confirm the profile outlined in the table above.

## Conclusion

**4-Di-p-tolylamino-benzaldehyde** is a solid crystalline compound with a melting point around 109 °C. Its solubility is governed by its predominantly non-polar, aromatic structure, making it highly soluble in chlorinated and polar aprotic organic solvents while being virtually insoluble in water. The presence of the tertiary amine group confers basic properties, allowing it to be solubilized in aqueous acid. The data and protocols presented in this guide offer a robust



framework for researchers, scientists, and drug development professionals to handle, purify, and utilize this versatile compound with scientific integrity and predictable outcomes.

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